molecular formula C24H29N5O4S2 B10948323 ethyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10948323
M. Wt: 515.7 g/mol
InChI Key: HVXIXXBYSWSTLG-GZTJUZNOSA-N
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Description

ETHYL 2-{[2-({4-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features multiple functional groups, including pyrazole, imidazole, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the overall structure of the target molecule. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Construction of the imidazole ring: This often involves the condensation of an aldehyde with an amine and a nitrile.

    Assembly of the benzothiophene core: This can be synthesized via cyclization reactions involving thiophenol and an appropriate electrophile.

    Final coupling steps: The various fragments are then coupled together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions may target the imidazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: Its unique structure could be explored for use in organic electronics or as a building block for advanced materials.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: It may be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activity, which could be explored for therapeutic applications.

    Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its functional groups may allow it to be incorporated into polymers with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-{[2-({4-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • **ETHYL 2-{[2-({4-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H29N5O4S2

Molecular Weight

515.7 g/mol

IUPAC Name

ethyl 2-[[2-[(4E)-4-[(1,5-dimethylpyrazol-4-yl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H29N5O4S2/c1-5-29-22(31)17(11-15-12-25-28(4)14(15)3)26-24(29)34-13-19(30)27-21-20(23(32)33-6-2)16-9-7-8-10-18(16)35-21/h11-12H,5-10,13H2,1-4H3,(H,27,30)/b17-11+

InChI Key

HVXIXXBYSWSTLG-GZTJUZNOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(N(N=C2)C)C)/N=C1SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(N=C2)C)C)N=C1SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC

Origin of Product

United States

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